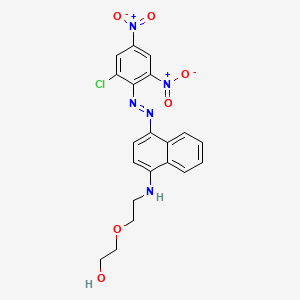![molecular formula C13H18O3 B13966472 1-[4-(Diethoxymethyl)phenyl]ethan-1-one CAS No. 125532-06-1](/img/structure/B13966472.png)
1-[4-(Diethoxymethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Diethoxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[4-(Diethoxymethyl)phenyl]ethan-1-one typically involves the reaction of 4-(diethoxymethyl)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[4-(Diethoxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-[4-(diethoxymethyl)phenyl]ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(Diethoxymethyl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Diethoxymethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo chemical transformations and interact with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparaison Avec Des Composés Similaires
1-[4-(Diethoxymethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(Dimethoxymethyl)phenyl]ethan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-[4-(Diethylamino)phenyl]ethan-1-one: Contains a diethylamino group instead of a diethoxymethyl group.
1-[4-(1-Hydroxyethyl)phenyl]ethan-1-one: Features a hydroxyethyl group instead of a diethoxymethyl group.
Propriétés
Numéro CAS |
125532-06-1 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-[4-(diethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-4-15-13(16-5-2)12-8-6-11(7-9-12)10(3)14/h6-9,13H,4-5H2,1-3H3 |
Clé InChI |
UHDFWGBBKSDYKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=C(C=C1)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


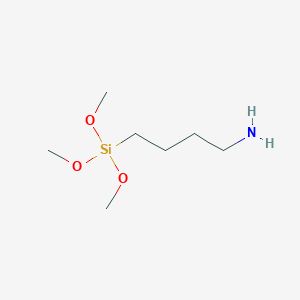

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
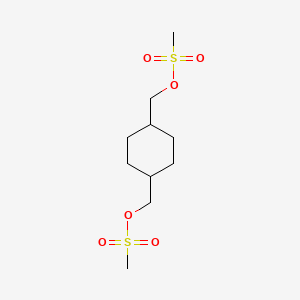
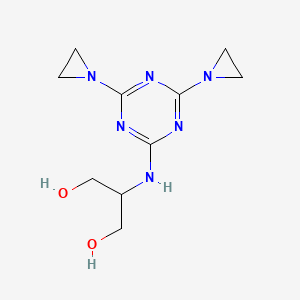
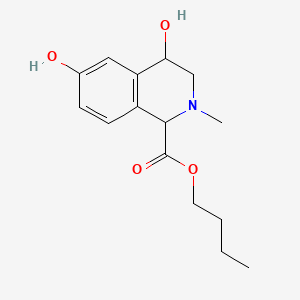
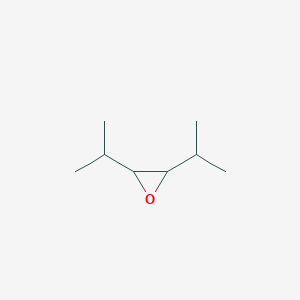
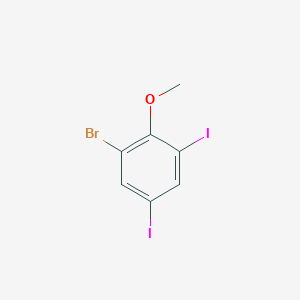
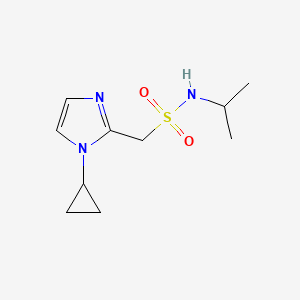
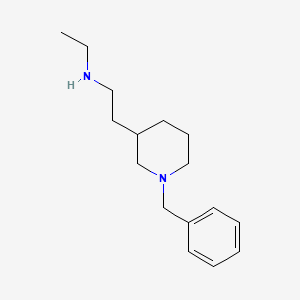
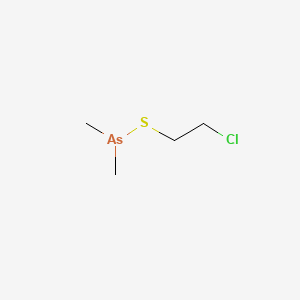
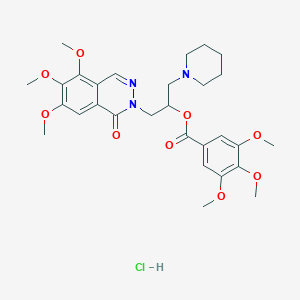
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
